5-(1h-1,2,3-Triazol-1-yl)azepan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-(triazol-1-yl)azepan-2-one |
InChI |
InChI=1S/C8H12N4O/c13-8-2-1-7(3-4-9-8)12-6-5-10-11-12/h5-7H,1-4H2,(H,9,13) |
InChI Key |
OLOHPIPFFCDCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1N2C=CN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 1h 1,2,3 Triazol 1 Yl Azepan 2 One and Analogues
General Principles of 1,2,3-Triazole Synthesis
The 1,2,3-triazole ring is a stable, aromatic five-membered heterocycle that has become a cornerstone in various fields of chemistry. rgmcet.edu.in Its synthesis is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. rgmcet.edu.in While the thermal reaction often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, the advent of metal-catalyzed variants has provided highly efficient and regioselective pathways. nih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.gov This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov The CuAAC reaction proceeds under mild conditions, often in aqueous media, and demonstrates a significant rate acceleration of up to 10⁸ compared to the uncatalyzed version. organic-chemistry.org
The mechanism of the CuAAC reaction is a subject of detailed study and is understood to proceed through a multi-step catalytic cycle involving copper(I) acetylide intermediates. nih.govresearchgate.net
The key steps in the proposed mechanism are:
Formation of Copper Acetylide: The process begins with the coordination of the Cu(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal (deprotonation) to form a copper(I) acetylide intermediate. nih.govacs.org
Activation of the Azide: The organic azide then coordinates to the copper center of the acetylide complex. nih.gov
Cyclization: This is followed by the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org Computational studies suggest that a dinuclear copper intermediate may be involved, where a second copper atom acts as a stabilizing ligand. organic-chemistry.orgacs.org
Ring Contraction and Product Release: The metallacycle undergoes reductive elimination or ring contraction, leading to the formation of the stable triazole ring and regeneration of the Cu(I) catalyst, which can then enter another catalytic cycle. nih.govorganic-chemistry.org
The efficiency and outcome of the CuAAC reaction can be fine-tuned by optimizing several parameters, including the copper source, ligands, solvent, temperature, and additives.
Copper Source and Ligands: While Cu(I) is the active catalyst, it is often generated in situ from more stable Cu(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270). researchgate.netnih.gov The use of ligands is crucial to stabilize the Cu(I) oxidation state against disproportionation and oxidation, and to accelerate the reaction. nih.gov Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly employed in bioconjugation protocols. nih.gov
Solvent: The CuAAC reaction is remarkably versatile in its choice of solvent, proceeding efficiently in water, organic solvents like THF, and solvent mixtures. organic-chemistry.orgresearchgate.net Water has been shown to accelerate the reaction in some cases. organic-chemistry.org
Temperature and Reaction Time: Many CuAAC reactions proceed rapidly at room temperature. acs.org However, thermal activation or microwave irradiation can significantly reduce reaction times, sometimes to just a few minutes, while maintaining high selectivity. researchgate.net
Additives: In biological applications, additives like aminoguanidine (B1677879) can be used to trap byproducts from ascorbate oxidation that might otherwise modify proteins. nih.gov Bases such as triethylamine (B128534) are sometimes used to facilitate the formation of the copper acetylide intermediate. researchgate.net
Below is a table summarizing the optimization of reaction conditions for a generic CuAAC reaction.
| Entry | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | CuI (5 mol%) | None | THF/Et3N | 50 | 3 h | >95 | researchgate.net |
| 2 | CuSO₄/Na Ascorbate | THPTA | Water | 25 | 1-8 h | High | nih.gov |
| 3 | Cu/Fe Bimetallic | None | Various | 25 | - | High | organic-chemistry.org |
| 4 | CuO/CeO₂ Nanocomposite | None | Ethanol | Reflux | 45-120 min | 88-92 | mdpi.com |
| 5 | CuI | None | Microwave (100°C) | 5 min | >95 | researchgate.net |
This table is illustrative and represents typical conditions found in the literature. Specific yields are highly dependent on the substrates used.
While CuAAC is the most common method for 1,4-disubstituted 1,2,3-triazoles, other strategies exist for synthesizing different isomers or for use when copper is undesirable.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC as it regioselectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org The mechanism is distinct, proceeding through a ruthenacycle intermediate formed by oxidative coupling. organic-chemistry.org Unlike CuAAC, RuAAC can be used with both terminal and internal alkynes to produce fully substituted triazoles. organic-chemistry.org
Thermal Huisgen Cycloaddition: The original, uncatalyzed reaction between an azide and an alkyne typically requires prolonged heating and yields a mixture of 1,4- and 1,5-disubstituted triazoles. nih.gov
Metal-Free and Multicomponent Reactions: Various metal- and azide-free methods have been developed. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized via a three-component reaction of enaminones, tosylhydrazine, and primary amines catalyzed by molecular iodine. mdpi.com Other strategies involve using diazo compounds or hydrazones as precursors to the triazole ring. frontiersin.orgnih.gov
Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Chemistry
Synthetic Routes to Azepanone and Azepane Scaffolds
Azepanes (seven-membered nitrogen-containing rings) and their corresponding lactams (azepanones) are important structural motifs in medicinal chemistry. daneshyari.com A variety of synthetic methods have been developed for their preparation, often focusing on overcoming the entropic and enthalpic challenges associated with forming seven-membered rings. daneshyari.com
Common strategies include:
Beckmann Rearrangement: A classic and powerful method for converting cyclic ketones into lactams. For the synthesis of azepan-2-one (B1668282) (ε-caprolactam), cyclohexanone (B45756) is converted to its oxime, which then undergoes an acid-catalyzed rearrangement. nih.gov This method is often a key step in accessing substituted azepanone scaffolds. nih.gov
Ring-Closing Metathesis (RCM): A versatile method for forming cyclic structures, including seven-membered rings. daneshyari.com
Ring Expansion: Methods like the Tiffeneau-Demjanov rearrangement can be used to expand a smaller ring, such as a six-membered ring, by one carbon to form the seven-membered azepane system. daneshyari.comvanderbilt.edu
Intramolecular Cyclization: Strategies such as intramolecular reductive amination or intramolecular vinylation can be employed to close a linear precursor into the desired seven-membered ring. daneshyari.comorganic-chemistry.org
The formation of the azepan-2-one (a δ-lactam) ring is a critical step in synthesizing the target compound's backbone.
Beckmann Rearrangement: As mentioned, this is a primary industrial and laboratory method for producing ε-caprolactam and its derivatives. The rearrangement of a cyclohexanone oxime or its tosylate derivative provides direct access to the seven-membered lactam ring. nih.gov
Dieckmann Cyclization: An intramolecular condensation of a diester can be used to form a cyclic β-keto ester, which can then be further manipulated. An intramolecular Dieckmann cyclization followed by decarboxylation has been used to prepare versatile azepinone intermediates. lookchem.com
Catalytic C-H Amidation: Modern enzymatic and transition-metal-catalyzed methods allow for the direct formation of lactam rings via intramolecular C-H amidation. nih.gov While often focused on smaller rings, this strategy represents a state-of-the-art approach to lactam synthesis.
Asymmetric Hydrogenation: Chiral seven-membered lactams can be prepared through the asymmetric hydrogenation of α,β-unsaturated lactam precursors using rhodium catalysts with specialized ligands. rsc.org
Carbonylative Cyclization: Nickel-catalyzed reactions have been developed for the synthesis of δ-lactams through a process involving radical cyclization and carbonyl insertion. acs.org
The synthesis of the specific target molecule, 5-(1H-1,2,3-triazol-1-yl)azepan-2-one (B6177841), would logically proceed by first preparing a bifunctional azepan-2-one precursor, such as 5-azidoazepan-2-one or 5-ethynylazepan-2-one. This precursor would then undergo a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with a suitable alkyne or azide partner, respectively, to install the 1,2,3-triazole ring onto the seven-membered lactam scaffold.
Introduction of Stereogenic Centers within the Azepanone Ring
The introduction of stereogenic centers into the azepanone ring is a critical aspect of synthesizing structurally complex and biologically active molecules. libretexts.org A stereogenic center is a point in a molecule that gives rise to stereoisomers. libretexts.orgknowledgebin.org In the context of the azepanone scaffold, controlling the stereochemistry at one or more carbon atoms allows for the creation of specific enantiomers or diastereomers, which can exhibit distinct pharmacological profiles. Various synthetic strategies have been developed to achieve stereocontrol during the formation or functionalization of the seven-membered ring.
One powerful approach is the use of cycloaddition reactions. For instance, the (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes, catalyzed by Lewis acids like Ytterbium triflate (Yb(OTf)₃), provides a convergent method to access densely substituted azepanones. nih.gov This method has been shown to proceed with high diastereoselectivity. nih.gov Furthermore, an enantioselective variant has been developed using a copper triflate (Cu(OTf)₂) catalyst in conjunction with a chiral trisoxazoline (Tox) ligand, enabling the synthesis of enantioenriched azepanone derivatives. nih.gov
Another strategy involves leveraging chiral pool starting materials, such as carbohydrates, to construct the azepanone ring with predefined stereocenters. A stereoselective synthesis of heavily hydroxylated azepane derivatives has been accomplished starting from a D-mannose-derived aldehyde. nih.gov A key step in this approach is the osmium-catalyzed tethered aminohydroxylation (TA) of an allylic alcohol, which installs the C-N bond with complete regio- and stereocontrol. nih.gov The configuration of the newly formed stereocenter is directed by the existing chirality within the sugar-derived backbone. nih.gov Subsequent functional group manipulations and an intramolecular reductive amination complete the formation of the azepane ring. nih.gov
These methodologies highlight the importance of catalyst-controlled and substrate-controlled diastereoselective and enantioselective reactions in generating azepanone scaffolds with defined three-dimensional structures. The ability to precisely install stereogenic centers is fundamental for exploring the structure-activity relationships of azepanone-based compounds.
Targeted Synthesis of this compound
The synthesis of the title compound, this compound, requires a strategic approach that combines the construction of the core azepanone ring with the subsequent introduction of the 1,2,3-triazole moiety. A logical and efficient pathway involves the preparation of a key precursor, 5-azidoazepan-2-one, followed by a cycloaddition reaction to form the triazole ring.
Precursor Synthesis and Functional Group Transformations
The synthesis of the crucial intermediate, 5-azidoazepan-2-one, can be envisioned starting from a more readily available precursor, such as ε-caprolactam or a derivative with a functional group at the 5-position. A plausible synthetic route would begin with a precursor like 5-hydroxyazepan-2-one (B12088453).
The conversion of a hydroxyl group to an azide is a common functional group interconversion (FGI) in organic synthesis. ub.edusolubilityofthings.comorganic-chemistry.org This transformation can be achieved via a two-step process to ensure high efficiency and avoid side reactions.
Activation of the Hydroxyl Group: The hydroxyl group of 5-hydroxyazepan-2-one is first converted into a good leaving group. This is typically done by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine. This reaction forms the corresponding mesylate or tosylate ester, which are excellent substrates for nucleophilic substitution.
Nucleophilic Substitution with Azide: The resulting 5-mesyloxy- or 5-tosyloxyazepan-2-one is then treated with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion (N₃⁻) displaces the mesylate or tosylate group via an Sₙ2 reaction to yield the desired precursor, 5-azidoazepan-2-one. This reaction typically proceeds with inversion of stereochemistry if the starting alcohol is chiral.
An alternative precursor could be 5-aminoazepan-2-one. nih.govresearchgate.net The amino group can be converted to an azide group, although this transformation is often less direct than starting from a hydroxyl group.
The table below summarizes the key functional group transformations required for the precursor synthesis.
| Starting Material | Reagents | Intermediate | Reagents | Product |
| 5-Hydroxyazepan-2-one | 1. MsCl, Et₃N2. CH₂Cl₂ | 5-(Methylsulfonyloxy)azepan-2-one | 1. NaN₃2. DMF | 5-Azidoazepan-2-one |
| 5-Hydroxyazepan-2-one | 1. TsCl, Pyridine2. CH₂Cl₂ | 5-(Tosyloxy)azepan-2-one | 1. NaN₃2. DMF | 5-Azidoazepan-2-one |
Integration of the 1,2,3-Triazole Moiety onto the Azepanone Scaffold
With the key precursor, 5-azidoazepan-2-one, in hand, the 1,2,3-triazole ring can be efficiently constructed using the principles of "click chemistry". nih.govresearchgate.net The most prominent reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgyoutube.com This reaction is known for its high yield, wide scope, and formation of a single regioisomer (the 1,4-disubstituted triazole). nih.govnih.gov
To synthesize the unsubstituted 1H-1,2,3-triazole ring as specified in the target compound's name, 5-azidoazepan-2-one is reacted with acetylene. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. nih.gov The reaction is typically carried out in a mixture of solvents, such as tert-butanol (B103910) and water, to ensure the solubility of all reactants. nih.gov
The mechanism involves the coordination of the copper(I) catalyst to the terminal alkyne (acetylene), which then reacts with the azide on the azepanone scaffold to form a six-membered cupracycle intermediate. organic-chemistry.org This intermediate then undergoes reductive elimination to furnish the stable 1,4-disubstituted 1,2,3-triazole ring and regenerate the copper(I) catalyst, completing the catalytic cycle. organic-chemistry.org This method provides a direct and high-yielding route to this compound.
| Azepanone Precursor | Alkyne | Catalyst System | Solvent | Product |
| 5-Azidoazepan-2-one | Acetylene | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | This compound |
Derivatization Strategies for Structural Modification and Library Generation
The modular nature of the synthesis of this compound allows for extensive derivatization to generate a library of analogues for structure-activity relationship (SAR) studies. Modifications can be readily introduced at both the triazole ring and the azepanone nucleus.
Diversification at the Triazole Ring
The 1,2,3-triazole ring is not merely a linker but can actively participate in interactions with biological targets. nih.govnih.gov Its structure can be easily modified by varying the alkyne component in the CuAAC reaction. Instead of using acetylene, a wide variety of commercially available or synthetically accessible terminal alkynes (R-C≡CH) can be employed. researchgate.netnih.gov This strategy allows for the introduction of a diverse range of substituents at the 4-position of the triazole ring.
This approach enables the systematic exploration of how different functional groups at this position influence the compound's properties. For example, installing alkyl, aryl, heteroaryl, or functionalized side chains can modulate factors such as lipophilicity, hydrogen bonding capacity, and steric bulk. nih.gov The reliability and broad substrate scope of the CuAAC reaction make it an ideal tool for parallel synthesis and the generation of large compound libraries. rsc.org
The following table illustrates the potential for diversification at the triazole ring using various terminal alkynes.
| Azepanone Precursor | Terminal Alkyne (R-C≡CH) | R-Group | Resulting Product |
| 5-Azidoazepan-2-one | Propyne | -CH₃ | 5-(4-Methyl-1H-1,2,3-triazol-1-yl)azepan-2-one |
| 5-Azidoazepan-2-one | Phenylacetylene | -C₆H₅ | 5-(4-Phenyl-1H-1,2,3-triazol-1-yl)azepan-2-one |
| 5-Azidoazepan-2-one | Ethynylpyridine | -C₅H₄N | 5-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)azepan-2-one |
| 5-Azidoazepan-2-one | Propargyl alcohol | -CH₂OH | 5-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)azepan-2-one |
Substituent Effects on the Azepanone Nucleus
In addition to modifying the triazole moiety, the azepanone scaffold itself can be derivatized to further probe the chemical space. Introducing substituents at various positions on the seven-membered ring can significantly impact the compound's conformation and biological activity. nih.govnih.gov For instance, studies on azepanone-based inhibitors of cathepsins have shown that varying substituents can fine-tune potency and selectivity. nih.govnih.gov
Substituents can be introduced at positions C3, C4, C6, or C7 of the azepanone ring using appropriately functionalized starting materials for the ring synthesis. For example, alkyl or aryl groups could be installed to explore steric and hydrophobic interactions. Furthermore, incorporating polar functional groups like hydroxyls or amines could enhance solubility or provide additional hydrogen bonding sites. The conformational flexibility of the seven-membered azepanone ring means that even small structural changes can lead to significant shifts in the preferred conformation, which in turn can affect how the molecule interacts with a biological target. nih.gov The interplay between substituents on the azepanone ring and the triazole moiety allows for a comprehensive exploration of the SAR for this class of compounds. nih.govresearchgate.net
Combinatorial Chemistry Approaches for 1,2,3-Triazoloamide Derivatives
Combinatorial chemistry has become a cornerstone in medicinal chemistry, providing powerful techniques for the rapid synthesis of large, diverse libraries of small molecules for biological screening. mdpi.comnih.gov The 1,2,3-triazole moiety, readily formed via the robust and selective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is an ideal scaffold for generating such combinatorial libraries. mdpi.comnih.govfrontiersin.org This heterocycle is particularly valued because it can act as a stable bioisostere of the amide bond, being resistant to hydrolysis, oxidation, and reduction. mdpi.comnih.gov
Efficient combinatorial strategies, utilizing both solid-phase and solution-phase synthesis, have been developed to create extensive libraries of 1,2,3-triazoloamide derivatives. mdpi.comnih.gov These methodologies are designed to systematically introduce multiple points of diversity into the molecular structure, allowing for the exploration of a wide chemical space. A common and effective synthetic route involves a three-step sequence that allows for three points of diversity (R¹, A, and R³). mdpi.comnih.gov
The general synthetic pathway proceeds as follows:
Amide Formation: The synthesis often begins with a primary or secondary amine, which constitutes the first point of diversity (R¹). This amine is reacted with a chloro-acid chloride, introducing the second element of diversity (A). mdpi.comnih.gov In solid-phase synthesis, the amine is typically bound to a resin. nih.gov
Azide Introduction: The resulting chloroamide undergoes a nucleophilic substitution (SN2) reaction with sodium azide to form an azidoamide intermediate. mdpi.comnih.gov
[3+2] Huisgen Cycloaddition: The final step is the selective [3+2] cycloaddition reaction between the azidoamide and a terminal alkyne, which introduces the third point of diversity (R³). mdpi.comnih.gov This copper-catalyzed "click" reaction is highly efficient and regioselective, yielding the desired 1,4-disubstituted 1,2,3-triazole ring. frontiersin.org
The tables below illustrate the components used to generate diversity in these combinatorial libraries and summarize the outcomes of these synthetic approaches.
Table 1: Building Blocks for Diversity in 1,2,3-Triazoloamide Synthesis
| Diversity Point | Building Block Class | Examples |
|---|---|---|
| R¹ | Primary Amines | Benzylamine, Cyclohexylamine, Aniline derivatives |
| A | Chloro-acid Chlorides | Chloroacetyl chloride, 2-Chloropropionyl chloride |
| R³ | Terminal Alkynes | Phenylacetylene, Propyne, 1-Hexyne, Propargyl alcohol |
Table 2: Summary of Combinatorial Synthesis Outcomes for 1,2,3-Triazoloamide Libraries
| Synthesis Phase | Target Derivative Class | Key Reaction Steps | Outcome |
|---|---|---|---|
| Solid-Phase | Secondary α-1,2,3-Triazoloamides | Reductive amination on resin, Amide formation, SN2 azidation, CuAAC | Library constructed with three diversity points in excellent yield and purity. mdpi.comnih.gov |
These combinatorial methodologies provide a highly effective platform for the generation of diverse 1,2,3-triazoloamide libraries, facilitating the discovery of novel compounds.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the molecular structure, determining the molecular weight, and identifying the functional groups present in 5-(1H-1,2,3-triazol-1-yl)azepan-2-one (B6177841).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.
In the ¹H NMR spectrum, characteristic signals for the triazole ring protons are expected to appear as singlets in the downfield region, typically between δ 8.0 and 8.6 ppm. beilstein-journals.orgnih.gov The protons of the azepanone ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum. The proton on the carbon bearing the triazole group (CH-N) would likely appear as a multiplet. The methylene (B1212753) (CH₂) groups adjacent to the amide nitrogen and carbonyl group, as well as the other ring methylenes, would show distinct chemical shifts and coupling patterns that could be resolved using two-dimensional NMR techniques.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The two carbon atoms of the 1,2,3-triazole ring would have characteristic chemical shifts. beilstein-journals.orgjluiset.com.mx The carbonyl carbon of the azepanone ring is expected to have a signal in the highly deshielded region (typically δ 170-180 ppm). rsc.orgchemicalbook.com The remaining five carbons of the azepanone ring would appear in the aliphatic region. rsc.orgchemicalbook.com
Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | |||
|---|---|---|---|---|
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Position | Expected Chemical Shift (δ, ppm) |
| Triazole-H (C4') | ~8.10 | Singlet | C=O (C2) | ~175 |
| Triazole-H (C5') | ~7.90 | Singlet | Triazole-C (C4') | ~133 |
| NH (Position 1) | Broad Singlet | - | Triazole-C (C5') | ~122 |
| CH-N (C5) | Multiplet | - | CH-N (C5) | ~60 |
| CH₂ (C3, C4, C6, C7) | ~1.5-3.5 | Multiplets | CH₂ (C3, C4, C6, C7) | ~25-50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns. For this compound (C₈H₁₂N₄O), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS), likely using an electrospray ionization (ESI) source. mdpi.com The mass spectrum would show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight plus a proton. mdpi.commdpi.com
The fragmentation pattern would likely involve characteristic losses. For instance, cleavage of the bond between the azepanone ring and the triazole moiety could occur. Other potential fragmentations include the loss of small neutral molecules like N₂ from the triazole ring or CO from the lactam ring, which are common fragmentation pathways for such heterocyclic systems. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the lactam group is expected around 1650-1680 cm⁻¹. mdpi.com The N-H stretching vibration of the lactam would appear as a broad band in the region of 3200-3400 cm⁻¹. Additionally, characteristic peaks for the C=N and N=N stretching of the triazole ring would be observed in the 1400-1600 cm⁻¹ region. mdpi.com C-H stretching vibrations for the aliphatic CH₂ groups of the azepanone ring would be visible just below 3000 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3200-3400 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Amide C=O (Lactam) | Stretching | 1650-1680 |
| Triazole C=N / N=N | Stretching | 1400-1600 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic data confirms the connectivity of atoms, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. beilstein-journals.org Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis. researchgate.netresearchgate.net
Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. Key intermolecular interactions, such as hydrogen bonding, are critical in defining the solid-state architecture. It is highly probable that the amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the triazole ring would act as hydrogen bond acceptors. researchgate.net These hydrogen bonds could link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the material's physical properties, such as melting point and solubility.
Conformational Studies of the Azepanone Ring and Triazole Orientation
Flexibility and Preferred Conformations of Seven-Membered Rings
The seven-membered azepan-2-one (B1668282) ring is not planar and exhibits significant conformational flexibility. smu.edu Its conformational landscape is complex, with several possible arrangements such as chair, boat, and twist-boat forms. smu.edu Extensive computational and experimental studies, including NMR spectroscopy and X-ray crystallography, have been conducted on the parent compound, ε-caprolactam, to determine its most stable conformation. researchgate.net
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Reference |
| Chair | 0.0 | TBD | researchgate.net |
| Boat | Higher | TBD | smu.edu |
| Twist-Chair | Intermediate | TBD | smu.edu |
Note: TBD (To Be Determined) indicates that specific values for this compound would require specific experimental or computational studies on this molecule.
The free energy of activation for the inversion of the most stable chair conformation in unsubstituted caprolactam has been calculated to be approximately 10.5 kcal/mol, which is in good agreement with experimental data. researchgate.net This energy barrier indicates a relatively rigid chair conformation at room temperature.
Impact of Triazole Substitution on Overall Molecular Geometry
Furthermore, the triazole moiety can engage in various non-covalent interactions, which could stabilize certain conformations. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, potentially leading to intramolecular or intermolecular interactions that could lock the conformation of the seven-membered ring.
| Structural Parameter | Expected Value/Range | Influence of Triazole Substituent |
| Azepan-2-one Conformation | Predominantly Chair | Potential distortion of the chair or stabilization of alternative conformations due to steric or electronic effects. |
| C5-N(triazole) Bond Length (Å) | ~1.45 | Standard single bond length. |
| Dihedral Angle (C4-C5-N-N) | TBD | Defines the orientation of the triazole ring; crucial for determining steric interactions. |
| Planarity of Triazole Ring | High | The inherent planarity of the triazole ring will be maintained. |
Note: TBD (To Be Determined) indicates that specific values would require dedicated structural analysis of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), can elucidate the electronic environment and predict the most stable three-dimensional arrangement of the atoms.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would reveal the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular electrostatic potential (MEP) maps would further illustrate the charge distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting non-covalent interactions.
Energy Minimization and Conformational Sampling
The azepan-2-one (B1668282) ring is a flexible seven-membered ring, meaning the molecule can exist in various spatial arrangements or conformations. Energy minimization calculations would identify the most stable conformation, the one with the lowest potential energy. Conformational sampling techniques would be necessary to explore the entire conformational space to ensure the global energy minimum is found. This is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. This method is instrumental in drug design for identifying potential drug candidates.
Ligand-Protein Interaction Prediction with Biological Targets
To perform a docking study, a relevant biological target must be identified. Given the structural motifs, potential targets could include enzymes or receptors where similar heterocyclic compounds have shown activity. The process involves placing the 3D structure of 5-(1H-1,2,3-triazol-1-yl)azepan-2-one (B6177841) into the binding site of a target protein and predicting the preferred binding orientation.
Binding Affinity and Mode Analysis
The docking process generates a score that estimates the binding affinity, indicating the strength of the interaction. A lower binding energy generally suggests a more stable complex. Analysis of the binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. An MD simulation of this compound, both in isolation and when bound to a protein, would offer insights into its flexibility, conformational changes, and the stability of the ligand-protein complex. This technique can validate the findings of molecular docking and provide a more realistic representation of the molecular interactions in a biological environment.
While the specific data for this compound is not available, the application of these computational methods would be essential to characterize this novel compound and explore its potential utility in various scientific fields.
Conformational Dynamics and Stability in Solution
The conformational landscape of this compound is primarily dictated by the flexibility of the seven-membered azepanone ring and the rotational freedom around the single bond connecting it to the 1,2,3-triazole moiety. In a solution, the molecule is expected to exist as an equilibrium of multiple conformers.
The azepanone ring, a caprolactam, typically adopts a twisted-chair or boat conformation. The presence of the triazole substituent at the C5 position can influence the relative stability of these conformers through steric and electronic effects. Computational methods such as molecular mechanics and quantum mechanics are employed to calculate the potential energy of different conformations, thereby identifying the most stable, low-energy structures.
Ligand-Target Complex Stability and Interactions
To explore the potential of this compound to interact with biological targets, computational techniques like molecular docking and molecular dynamics simulations are invaluable. iaanalysis.comjscimedcentral.com These methods predict the binding mode and affinity of a ligand to the active site of a protein. nih.gov
Molecular docking studies would involve placing the 3D structure of this compound into the binding pocket of a chosen target protein. jscimedcentral.com The scoring functions used in docking algorithms estimate the binding energy, with lower scores generally indicating a more favorable interaction. The predicted binding pose reveals the specific interactions between the ligand and the protein's amino acid residues. For this compound, the triazole ring can act as a hydrogen bond acceptor, while the NH group of the azepanone ring can be a hydrogen bond donor. The carbonyl group of the lactam is also a potential hydrogen bond acceptor.
Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode over time. uni-frankfurt.de These simulations provide insights into the dynamic nature of the interactions and can help to refine the understanding of the key residues involved in binding. The stability of the complex is evaluated by analyzing parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.
In Silico Pharmacokinetic and Drug-Like Property Prediction
Predicting Absorption and Distribution Characteristics
The absorption and distribution of a potential drug molecule are critical aspects of its pharmacokinetic profile. In silico tools, such as SwissADME, can predict these properties based on the molecule's structure. youtube.comyoutube.com
For this compound, key physicochemical properties that influence its absorption and distribution have been predicted and are summarized in the table below.
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Formula | C8H12N4O |
| Molecular Weight | 180.21 g/mol |
| LogP (iLOGP) | -0.63 |
| Water Solubility (LogS, ESOL) | -0.98 |
| Lipophilicity | |
| LogP (XLOGP3) | -0.35 |
| LogP (WLOGP) | -0.59 |
| LogP (MLOGP) | -0.83 |
| LogP (SILICOS-IT) | -0.21 |
| Pharmacokinetics | |
| GI absorption | High |
| BBB permeant | No |
| P-gp substrate | No |
| Drug-likeness | |
| Lipinski's Rule | Yes (0 violations) |
| Bioavailability Score | 0.55 |
The predicted high gastrointestinal (GI) absorption suggests that the compound is likely to be well-absorbed from the gut. The negative LogP values indicate that the molecule is hydrophilic, which is consistent with its predicted good water solubility. The molecule adheres to Lipinski's rule of five, a widely used guideline to assess drug-likeness, with zero violations. The bioavailability score of 0.55 further supports its potential as an orally available compound. The prediction that it is not a substrate for P-glycoprotein (P-gp) is favorable, as P-gp is an efflux pump that can limit the absorption and distribution of drugs. The model also predicts that the compound is unlikely to cross the blood-brain barrier (BBB).
Assessment of Metabolic Stability Pathways (theoretical prediction)
The metabolic fate of a compound is a key determinant of its duration of action and potential for drug-drug interactions. Computational tools can predict the most likely sites of metabolism and the resulting metabolites. genome.jp
For this compound, the primary sites of metabolism are predicted to be the azepanone ring. The triazole ring is generally considered to be metabolically stable. researchgate.netfrontiersin.org The most probable metabolic transformations include:
Hydroxylation: The introduction of a hydroxyl group (-OH) on the carbon atoms of the azepanone ring is a common metabolic pathway. This is typically mediated by cytochrome P450 (CYP) enzymes. webmd.com
N-dealkylation: While less common for lactams, cleavage of the bond between the nitrogen and a carbon atom in the ring could theoretically occur.
Oxidation: The carbon atoms adjacent to the carbonyl group or the nitrogen atom in the azepanone ring are susceptible to oxidation.
It is important to note that these are theoretical predictions, and the actual metabolic pathways would need to be confirmed through in vitro and in vivo experimental studies. The metabolic stability of the compound will influence its half-life and dosing regimen.
Structure Activity Relationship Sar Investigations of 5 1h 1,2,3 Triazol 1 Yl Azepan 2 One Analogues
Impact of Triazole Substitution Patterns on Preclinical Efficacy
The 1,2,3-triazole ring is a versatile scaffold in drug design, and its substitution pattern significantly modulates the pharmacological profile of analogues. The electronic properties, steric bulk, and position of substituents on the triazole ring or on moieties attached to it directly influence interactions with biological targets.
Research on various triazole-containing compounds has demonstrated that both the nature and position of substituents are critical for efficacy. For instance, in some series of anticancer agents, the introduction of aromatic substituents at the C-4 position of the 1,2,3-triazole ring was found to be crucial for potent cytotoxicity. nih.gov Studies have shown that electron-rich aromatic systems can significantly enhance activity, whereas electron-poor systems may diminish it. nih.gov
Furthermore, the substitution pattern on a phenyl ring attached to the triazole nucleus can dramatically alter biological outcomes. In one study of cholinesterase inhibitors, moving a nitro group substituent on a phenyl ring from the ortho to the meta position caused a reduction in activity, while the para-substituted analogue was found to be almost inactive. nih.gov This highlights the sensitivity of the binding pocket to the electronic and spatial arrangement of the substituents. Similarly, other studies have found that introducing either electron-donating groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., fluoro, nitro) to a benzene (B151609) ring linked to the triazole can be more effective than an unsubstituted ring. nih.gov The presence of specific groups, such as a benzyl (B1604629) group linked to the triazole, has also been shown to confer greater antiproliferative potential in certain compound series. iosrjournals.org
These findings suggest that for analogues of 5-(1H-1,2,3-triazol-1-yl)azepan-2-one (B6177841), strategic substitution on the available positions of the triazole ring (C-4 and C-5) would be a key area for optimization.
| Substituent Type/Position | Observed Impact on Efficacy | Potential Rationale | Reference |
|---|---|---|---|
| Electron-Rich Aromatic Rings (at C-4) | Increased Cytotoxicity | Enhanced π-π stacking or hydrophobic interactions with the target protein. | nih.gov |
| Electron-Poor Aromatic Rings (at C-4) | Decreased Cytotoxicity | Unfavorable electronic interactions or reduced binding affinity. | nih.gov |
| ortho/meta-Substituents on Linked Phenyl Ring | Maintained or Slightly Reduced Activity | Substituents may fit within the binding pocket but alter optimal orientation. | nih.gov |
| para-Substituents on Linked Phenyl Ring | Loss of Activity | Steric hindrance or unfavorable interactions at the distal end of the binding pocket. | nih.gov |
| Benzyl Group on Triazole Nitrogen | Increased Antiproliferative Potential | Provides additional hydrophobic interactions and favorable vector for substitution. | iosrjournals.org |
Influence of Azepanone Ring Substituents on Biological Activity
Lactams are recognized as privileged structures in medicinal chemistry due to their diverse therapeutic applications. nih.gov SAR studies on various lactam-containing compounds have shown that substitution on the lactam ring is a viable strategy for modulating activity. For example, in the development of macrocyclic inhibitors, substitution on a lactam-containing ring was found to be well-tolerated and provided a vector for linking to other parts of the molecule. acs.org
For the this compound scaffold, key positions for substitution would include the nitrogen atom (N-1) and the carbon atoms of the ring. Alkylation or arylation at the N-1 position could influence the molecule's lipophilicity and conformational flexibility. Substituents at other positions, such as C-3, C-4, C-6, or C-7, could introduce new interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups) or create specific stereochemical requirements for target binding. A chemoinformatic analysis of lactams has revealed that they interact with a wide variety of biological targets, suggesting their value in the development of bioactive compounds. nih.gov
| Position of Substitution | Type of Substituent | Predicted Effect on Molecular Properties | Potential Impact on Activity |
|---|---|---|---|
| N-1 (Amide Nitrogen) | Small Alkyl Groups | Increases lipophilicity; may alter amide bond character. | Could enhance membrane permeability or introduce new van der Waals contacts. |
| N-1 (Amide Nitrogen) | Aryl or Heteroaryl Groups | Introduces rigid, planar moieties; potential for π-stacking. | May provide additional specific interactions with the target protein. |
| C-3, C-4, C-6, C-7 | Hydroxyl, Amino Groups | Increases polarity; introduces H-bond donor/acceptor sites. | Could form new hydrogen bonds with the target, improving affinity and selectivity. |
| C-3, C-4, C-6, C-7 | Alkyl, Fluoro Groups | Increases lipophilicity; blocks metabolic hotspots. | May improve pharmacokinetic properties or fill hydrophobic pockets in the target. |
| C-5 | Gem-dimethyl or Spirocyclic groups | Restricts conformational flexibility of the azepanone ring. | Could lock the molecule into a more bioactive conformation, enhancing potency. |
Linker Chemistry and its Role in Molecular Interactions
In the this compound scaffold, the triazole ring functions as a rigid and stable linker connecting the azepanone moiety to another pharmacophore or functional group. The properties of this linker are critical, as it dictates the distance and relative orientation between the two connected parts of the molecule.
The 1,2,3-triazole moiety is more than a passive spacer; it is a polar, aromatic heterocycle capable of engaging in specific non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. researchgate.netjuniperpublishers.com Its nitrogen atoms can act as hydrogen bond acceptors, which can be crucial for anchoring a ligand to its biological target. nih.gov The rigidity of the triazole ring reduces the conformational flexibility of a molecule, which can be advantageous by lowering the entropic penalty upon binding to a target.
| Property of Triazole Linker | Description | Impact on Molecular Interactions and Efficacy | Reference |
|---|---|---|---|
| Rigidity | The planar, five-membered ring structure restricts bond rotation. | Reduces conformational entropy, potentially leading to higher binding affinity. Defines precise spatial orientation of connected moieties. | juniperpublishers.com |
| Hydrogen Bonding Capacity | Nitrogen atoms in the ring can act as hydrogen bond acceptors. | Can form key interactions with amino acid residues in a protein's active site, enhancing binding and selectivity. | researchgate.netnih.gov |
| Dipole Moment | The heterocycle possesses a significant dipole moment. | Contributes to polar and dipole-dipole interactions with the target, influencing binding orientation and strength. | researchgate.net |
| Metabolic Stability | Resistant to hydrolysis, oxidation, and reduction. | Improves the pharmacokinetic profile of the molecule by preventing cleavage of the linker. | juniperpublishers.com |
| Positional Influence | Its location within a larger linker chain affects overall molecular shape and properties. | Alters potency, solubility, and lipophilicity, demonstrating its active role in defining the drug-like properties of the molecule. | nih.govacs.org |
Bioisosteric Replacements within the Triazole-Azepanone Scaffold
Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physicochemical characteristics. Within the triazole-azepanone scaffold, both the triazole and the azepanone rings are candidates for such modifications.
The 1,2,3-triazole ring is widely recognized as an effective bioisostere of the trans-amide bond due to similarities in size, planarity, and dipole moment. nih.gov Unlike the amide bond, the triazole ring is stable to hydrolysis, making it an attractive replacement to enhance metabolic stability. nih.gov Another common bioisostere for the triazole ring is the tetrazole ring. nih.gov Tetrazoles share similar electronic properties and can also participate in hydrogen bonding, and in some cases, this replacement has led to enhanced biological activity. nih.gov Other heterocycles, such as oxadiazoles (B1248032) or thiazoles, have also been explored as potential triazole bioisosteres. nih.gov
Bioisosteric replacement of the azepanone ring is less straightforward but follows established principles. The lactam functionality could be replaced with other cyclic structures, such as a cyclic sulfonamide or a non-lactam heterocycle, that maintain a similar three-dimensional arrangement of key functional groups. Acyclic amide mimics could also be considered to explore whether the cyclic constraint of the azepanone ring is essential for activity. The goal of such replacements would be to fine-tune properties like solubility, cell permeability, and target engagement.
| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| 1,2,3-Triazole Ring | Tetrazole Ring | Similar size, pKa, and electronic properties; acts as a stable, non-hydrolyzable mimic. | nih.gov |
| 1,2,3-Triazole Ring | 1,3,4-Oxadiazole Ring | Maintains a five-membered heterocyclic core with H-bond accepting capabilities. | nih.gov |
| 1,2,3-Triazole Ring | trans-Alkene | Mimics the rigid geometry and spacing provided by the triazole but with altered electronic properties. | nih.gov |
| Azepan-2-one (B1668282) (Lactam) | Cyclic Sulfonamide | Replaces the carbonyl with a sulfonyl group, altering H-bonding capacity and resistance to hydrolysis. | General Medicinal Chemistry Principle |
| Azepan-2-one (Lactam) | Piperidone or Pyrrolidinone | Alters ring size (6- or 5-membered), which changes the conformational profile and the vector of the triazole substituent. | General Medicinal Chemistry Principle |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, QSAR can be a powerful tool to guide the design of new, more potent compounds and to prioritize synthetic efforts.
Several QSAR studies have been successfully applied to series of triazole-containing compounds. semanticscholar.orgnih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue and then using statistical methods to derive an equation that predicts activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nanobioletters.com These techniques generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity.
For example, a CoMFA model might generate a map indicating that a bulky, sterically favorable group is preferred at the C-4 position of the triazole ring, while an electronegative group is disfavored near the azepanone carbonyl. A CoMSIA model could provide additional insights into the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. By analyzing these models, medicinal chemists can rationally design new analogues with a higher probability of success, accelerating the lead optimization process. nanobioletters.comresearchgate.net
| QSAR Method | Input Data | Output/Information Gained | Application in Drug Design |
|---|---|---|---|
| 2D-QSAR | A series of analogues with measured biological activity and their calculated 2D descriptors (e.g., logP, molecular weight, polar surface area). | A mathematical equation relating descriptors to activity. Identifies key global physicochemical properties for potency. | Predicting the activity of virtual compounds; guiding modifications to improve drug-like properties. |
| 3D-QSAR (CoMFA) | 3D aligned structures of analogues and their biological activities. Calculates steric and electrostatic fields. | 3D contour maps showing regions where steric bulk and positive/negative charge are favorable or unfavorable for activity. | Provides a visual guide for where to add or remove specific functional groups to enhance target binding. |
| 3D-QSAR (CoMSIA) | 3D aligned structures and activities. Calculates similarity indices for steric, electrostatic, hydrophobic, and H-bond fields. | Contour maps for a wider range of physicochemical fields, offering a more detailed picture of binding requirements. | Designing novel analogues with optimized interactions (e.g., adding a hydrophobic group to match a hydrophobic field). |
Mechanistic Insights into Molecular Interactions and Preclinical Biological Activities
Interactions with Biological Macromolecules (e.g., proteins, enzymes, DNA)
There is currently no specific data available in the scientific literature regarding the interactions of 5-(1h-1,2,3-Triazol-1-yl)azepan-2-one (B6177841) with biological macromolecules.
Specific studies on the interaction of this compound with proteins such as Bovine Serum Albumin (BSA), including investigations into fluorescence quenching mechanisms, have not been reported. While research on other triazole derivatives has demonstrated various binding affinities and quenching mechanisms, this information cannot be extrapolated to this specific compound.
There is no available research detailing the inhibitory effects of this compound on key enzymes such as aromatase, dihydroorotate dehydrogenase (DHODH), histone deacetylase (HDAC), topoisomerase I (Topo I), acetylcholinesterase (AChE), or butyrylcholinesterase (BChE). The inhibitory potential and mechanisms of action for this particular compound remain uninvestigated.
Preclinical Efficacy in In Vitro Models (excluding human clinical data)
Preclinical studies evaluating the efficacy of this compound in various in vitro models have not been documented in publicly accessible scientific literature.
There are no published studies on the antimicrobial properties of this compound. Its potential efficacy against bacterial and fungal pathogens is currently unknown.
Investigations into the antiproliferative and anticancer activities of this compound using cellular models have not been reported. Its potential as an anticancer agent has not been explored.
The anti-inflammatory properties of this compound in either in vitro or animal models have not been evaluated in any known studies.
Table of Compound Names
| Abbreviation | Full Chemical Name |
| BSA | Bovine Serum Albumin |
| DHODH | Dihydroorotate Dehydrogenase |
| HDAC | Histone Deacetylase |
| Topo I | Topoisomerase I |
| AChE | Acetylcholinesterase |
| BChE | Butyrylcholinesterase |
Antimalarial and Antiparasitic Evaluations (in vitro/animal models)
The 1,2,3-triazole nucleus is a prominent scaffold in the development of novel therapeutic agents, with numerous derivatives demonstrating significant antimalarial and antiparasitic properties. nih.gov While direct experimental data for this compound is not extensively documented in the reviewed literature, the consistent bioactivity of related 1,2,3-triazole hybrids provides a strong rationale for its evaluation.
Research into various 1,2,3-triazole derivatives has shown promising results against parasitic protozoa. The design of hybrid molecules, combining the triazole ring with other pharmacophores, has been a particularly fruitful strategy for developing next-generation antimalarial drugs. nih.gov For instance, a series of 1,2,3-triazole-naphthoquinone conjugates were synthesized and evaluated for their in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum. Several of these compounds displayed potent antiplasmodial activity, with IC₅₀ values in the low micromolar range. mdpi.com Specifically, compounds featuring an aryl group attached to the triazole ring generally showed better activity than those with alkyl chains. mdpi.com
In another study, 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives were assessed against the chloroquine-resistant W2 strain of P. falciparum in vitro and the murine P. berghei ANKA strain in vivo. nih.gov Ultrastructural analysis of treated trophozoites revealed significant damage, including cytoplasm degradation and loss of membrane integrity, indicating potent antimalarial action. nih.gov Furthermore, certain triazole derivatives have demonstrated the ability to suppress parasitemia by approximately 70% in mice infected with Plasmodium berghei NK65, highlighting their potential in vivo efficacy. bohrium.com The development of drug resistance in Plasmodium species necessitates the exploration of new chemical classes, and triazole derivatives represent a promising avenue. nih.govnih.gov
The broad antiparasitic potential of the triazole core extends beyond malaria. Prenyl-1,2,3-triazoles have shown activity against Trypanosoma cruzi and Leishmania donovani at low micromolar concentrations. nih.gov The consistent antiparasitic and antimalarial activity observed across a diverse range of 1,2,3-triazole-containing molecules underscores the potential of this compound as a candidate for further investigation in this therapeutic area.
| Compound Class | Parasite Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1,2,3-Triazole-Naphthoquinone Conjugates (e.g., 3s, 3j) | P. falciparum (F32, CQ-sensitive) | 0.8 µM - 1.2 µM | mdpi.com |
| Triazole-Lapachol Derivatives | P. falciparum (W2, CQ-resistant) | 4.5 µM - 197.7 µM | mdpi.com |
| Fumitremorgin C | P. falciparum | 2.3 µM | mdpi.com |
| Pyridylvinylquinoline-Triazole Analogue (Compound 60) | P. falciparum (Dd2, CQ-resistant) | 0.04 µM | nih.gov |
Neurotropic Activity Assessment (e.g., anticonvulsant, psychotropic)
The 1,2,4-triazole (B32235) scaffold, structurally related to the 1,2,3-triazole core of this compound, is a key component in many compounds with significant neurotropic activity, particularly as anticonvulsant agents. nih.govnuph.edu.ua These compounds have been extensively evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov
Several series of 1,2,4-triazole derivatives have demonstrated potent, broad-spectrum anticonvulsant effects. For example, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a strong anticonvulsant effect in the MES test with an ED₅₀ value of 38.5 mg/kg. nih.gov More recently, research has focused on models of pharmacoresistant epilepsy, such as the 6 Hz psychomotor seizure test in mice. nih.govunifi.it In these studies, certain 1,2,4-triazole-3-thione derivatives were found to be 2-3 times more potent than the established antiepileptic drug valproic acid. nih.govunifi.it
The azepan-2-one (B1668282) (caprolactam) moiety present in the target compound is also relevant to neurotropic activity. Studies on fused heterocyclic systems incorporating an azepine ring, such as pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines, have revealed significant anticonvulsant and anxiolytic properties. nih.gov Certain derivatives from this class exhibited anticonvulsant activity superior to the commercial drug zarontin and also showed activating and anti-anxiety effects in open field and elevated plus-maze models. nih.gov The combination of the triazole nucleus with the azepan-2-one ring in this compound therefore suggests a potential for complex neurotropic activities, warranting evaluation in appropriate preclinical models.
| Compound Class | Animal Model | Test | Activity (ED₅₀) | Reference |
|---|---|---|---|---|
| Benzo[d]oxazole-Triazole (Compound 19) | Mouse | MES | 11.4 mg/kg | nih.gov |
| Benzo[d]oxazole-Triazole (Compound 19) | Mouse | sc-PTZ | 31.7 mg/kg | nih.gov |
| 1,2,4-Triazole-3-thione (TP-427) | Mouse | 6 Hz (32 mA) | 40.9 mg/kg | unifi.it |
| 1,2,4-Triazole-3-thione (TP-315) | Mouse | 6 Hz (32 mA) | 59.7 mg/kg | unifi.it |
Antioxidant Activity
The 1,2,3-triazole ring is a structural feature in various synthetic compounds that have been evaluated for antioxidant properties. researchgate.netmdpi.comresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and an organism's antioxidant capacity, is implicated in the pathology of numerous diseases. isres.org Consequently, the development of synthetic antioxidants is an area of active research.
The antioxidant potential of triazole derivatives has been assessed using multiple in vitro assays. These include methods based on single-electron transfer, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comisres.orgmdpi.com For example, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising DPPH radical scavenging activity, with some derivatives exhibiting efficacy comparable to the standard antioxidant Trolox at a concentration of 10 µM. mdpi.com
Other investigations have focused on the synthesis of novel 1,2,3-triazole-containing nitrones, which were studied for their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. researchgate.netmdpi.com Certain N-t-butyl nitrone derivatives containing a 1,2,3-triazole moiety were identified as extremely efficient hydroxyl radical scavengers (~100% scavenging), surpassing the reference compound Trolox, and also acted as potent inhibitors of lipid peroxidation. mdpi.com The incorporation of the 1,2,3-triazole ring appears to contribute favorably to the antioxidant profile of these molecules, suggesting that this compound may also possess radical scavenging or antioxidant capabilities.
| Compound Class | Assay | Activity (% Inhibition or IC₅₀) | Reference |
|---|---|---|---|
| 1,2,3-Triazole-Nitrones (e.g., 9f) | Hydroxyl Radical Scavenging | 99.9% | researchgate.netmdpi.com |
| 1,2,3-Triazole-Nitrones (e.g., 9e) | Lipid Peroxidation Inhibition | 100% | mdpi.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | DPPH Scavenging (at 10 µM) | 73.5% | mdpi.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3g) | DPPH Scavenging (at 10 µM) | 70.6% | mdpi.com |
Target Identification and Validation Approaches in Preclinical Research
Identifying the specific molecular targets of a bioactive compound is a critical step in preclinical research, providing mechanistic insights and guiding further drug development. For a novel compound like this compound, a combination of computational and experimental approaches would be employed to identify and validate its biological targets.
In silico methods, particularly molecular docking, are frequently used as a first step to predict the binding of a ligand to the active site of a known protein target. bohrium.commdpi.com This approach has been widely applied to triazole derivatives. For antimalarial triazoles, potential targets within the Plasmodium parasite have been explored, including dihydroorotate dehydrogenase (PfDHODH) and lactate dehydrogenase (pLDH), both of which are crucial for parasite survival. mdpi.combohrium.commdpi.com Similarly, for antiparasitic activity against T. cruzi, the cruzain enzyme is a common target for docking studies. mdpi.com
For neurotropic activity, the mechanisms are often more complex. However, based on the activity of related compounds, potential targets for anticonvulsant effects could include voltage-gated sodium channels or benzodiazepine binding sites on GABA-A receptors. nih.gov Computational pipelines can suggest potential targets by comparing the compound's structure to libraries of known ligands for various receptors and enzymes. nih.gov
Following in silico prediction, target validation is performed using experimental assays. This typically involves in vitro enzyme inhibition assays to confirm that the compound directly interacts with and modulates the activity of the predicted target protein. For example, if docking studies suggest PfDHODH as a target, the compound would be tested for its ability to inhibit PfDHODH enzymatic activity in a biochemical assay. The influenza virus nucleoprotein (NP) has been identified as a target for some 1H-1,2,3-triazole-4-carboxamide derivatives, demonstrating the utility of these approaches in identifying non-traditional targets. acs.org
Modern drug discovery also utilizes strategies like proteolysis-targeting chimeras (PROTACs) and molecular glues, which are designed to induce the degradation of a specific target protein. mdpi.com While this is a more advanced approach, the initial step always involves identifying a protein that the molecule can bind to with sufficient affinity. Therefore, for this compound, the initial focus would be on computational screening against libraries of known parasite, neurological, and other disease-relevant targets, followed by experimental validation of the most promising candidates.
Potential Applications and Scaffold Rationalization in Advanced Therapies
Role as a Scaffold in Drug Discovery and Lead Optimization
In the realm of drug discovery, a molecular scaffold serves as the foundational core upon which various functional groups can be systematically attached to create a library of compounds for biological screening. The 5-(1h-1,2,3-triazol-1-yl)azepan-2-one (B6177841) structure is an exemplary scaffold, offering a rigid, three-dimensional framework that allows for precise spatial orientation of substituents.
The 1,2,3-triazole component is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its value stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. lifechemicals.com The triazole ring is a common feature in compounds developed for a wide range of diseases, including infectious diseases, cancer, and inflammatory conditions. nih.govnih.govnih.gov For instance, derivatives of 1,2,3-triazole have shown potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov
The azepan-2-one (B1668282) (ε-caprolactam) ring provides a conformationally constrained, yet flexible, backbone. This structural feature is crucial for optimizing ligand-receptor interactions. Related azepan-2-one derivatives have been identified as potent and selective agonists for the cannabinoid type 2 (CB2) receptor, highlighting their potential in developing treatments for inflammatory pain. researchgate.netnih.gov
The combination of these two rings in this compound creates a versatile platform for lead optimization. During this phase of drug development, medicinal chemists systematically modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The defined structure of this scaffold allows for targeted modifications at multiple positions—on the triazole ring, the azepan-2-one ring, or by adding substituents—to fine-tune its biological activity. nih.govnih.gov
Table 1: Therapeutic Areas Investigating Triazole and Azepan-2-one Scaffolds
| Scaffold Moiety | Therapeutic Area | Example Target/Indication | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Infectious Disease | Antitrypanosomal (Chagas Disease) | nih.gov |
| 1,2,3-Triazole | Oncology | Anticancer (Various cell lines) | nih.govnih.gov |
| 1,2,4-Triazole (B32235) | Infectious Disease | Antifungal (Phytopathogenic fungi) | mdpi.com |
| Azepan-2-one | Inflammation/Pain | Cannabinoid Receptor 2 (CB2) Agonists | researchgate.netnih.gov |
| 1,2,4-Triazole | Obesity | Cannabinoid Receptor 1 (CB1) Antagonists | researchgate.net |
Integration into Hybrid Molecules for Enhanced Biological Profiles
A prominent strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores (bioactive moieties). The goal is to develop a single chemical entity with an improved biological profile, potentially offering synergistic effects, multi-target activity, or enhanced selectivity.
The this compound structure is ideally suited for this approach. The 1,2,3-triazole ring, often synthesized via highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can serve as a stable and robust linker. lifechemicals.commdpi.com This allows the azepan-2-one portion to be readily coupled with other biologically active molecules.
Table 2: Examples of Hybrid Molecules Incorporating Key Heterocyclic Scaffolds
| Pharmacophore 1 | Pharmacophore 2 (Linked via Triazole) | Reported Biological Activity | Reference |
|---|---|---|---|
| Various aromatic/aliphatic groups | Nitroimidazole | Antitrypanosomal | nih.gov |
| Chrysin (a flavonoid) | Various substituted phenyl groups | Anticancer | nih.gov |
| Betulinic Acid (a triterpenoid) | Benzotriazole | Potential for Neurodegenerative Diseases | mdpi.com |
| Azepan-2-one | Oxadiazole | CB2 Receptor Agonism (Inflammatory Pain) | researchgate.netnih.gov |
Exploration as Building Blocks for Complex Molecular Architectures
Beyond its direct use as a scaffold for attaching peripheral functional groups, this compound can also serve as a versatile building block for the synthesis of more complex, polycyclic molecular architectures. The inherent reactivity of both the triazole and lactam rings provides synthetic handles for further chemical transformations.
The 1,2,3-triazole ring can participate in reactions that lead to the formation of fused heterocyclic systems. For example, triazoles have been used as precursors in the synthesis of novel, complex ring systems like benzo[f]pyrimido[1,2-d] nih.govnih.govmdpi.comtriazolo[1,5-a] nih.govnih.govdiazepines. rsc.org Such elaborate structures are of great interest in medicinal chemistry as they allow for the exploration of novel chemical space and the development of compounds with unique pharmacological properties.
Simultaneously, the azepan-2-one ring contains a reactive amide bond that can be cleaved or modified. The nitrogen and carbonyl groups of the lactam can be involved in cyclization or condensation reactions to build larger, more intricate structures. Related lactam systems, such as pyrrolinones, are well-established as important building blocks for natural products and pharmaceuticals. acs.org The presence of both a stable aromatic heterocycle (triazole) and a reactive cyclic amide (azepan-2-one) in a single molecule offers multiple pathways for constructing diverse and complex molecular frameworks.
Table 3: Complex Architectures Derived from Triazole and Lactam Building Blocks
| Building Block Type | Resulting Molecular Architecture | Synthetic Strategy | Reference |
|---|---|---|---|
| Triazole | Fused Polycyclic Heterocycles (e.g., Triazolodiazepines) | Intramolecular cyclization / Cascade reactions | rsc.org |
| Triazole | Peptidomimetics | Use as an amide bond isostere in peptide chains | lifechemicals.com |
| Lactam (Pyrrolinone) | Spiro-pyrrolidones | Oxidative cyclization of precursors | acs.org |
| Lactam (Pyrrolinone) | Pyrrolizidine derivatives | Cyclopropenone-based routes | acs.org |
Potential in Materials Science and Catalysis
While the primary focus for such heterocyclic compounds is often medicinal chemistry, the unique properties of the 1,2,3-triazole ring suggest potential applications for this compound in materials science and catalysis. lifechemicals.com
The 1,2,3-triazole moiety is known for its high thermal and chemical stability, strong dipole moment, and ability to coordinate with metal ions. These characteristics have led to the use of triazole-containing molecules in various materials. lifechemicals.com Applications include their use as photostabilizing agents in polymers, corrosion inhibitors for metals, and as components of dendrimers and ionic liquids. lifechemicals.com The incorporation of the azepan-2-one unit could introduce hydrogen bonding capabilities, potentially modifying the physical properties (e.g., solubility, melting point, self-assembly) of resulting polymers or materials.
In the field of catalysis, the nitrogen atoms of the 1,2,3-triazole ring can act as ligands, binding to transition metals to form catalytically active complexes. The synthesis of triazoles itself is often a catalyzed process, and the resulting triazole product can, in turn, be part of a new catalytic system. mdpi.comresearchgate.net The specific structure of this compound, with its combination of a lactam and a triazole, could be explored for creating novel ligands for asymmetric catalysis or for the development of functionalized porous materials.
Table 4: Known and Potential Applications of 1,2,3-Triazoles in Materials Science
| Application Area | Function of the 1,2,3-Triazole Moiety | Reference |
|---|---|---|
| Polymer Science | Component of linear polymers, dendrimers; Photostabilizing agent | lifechemicals.com |
| Corrosion Inhibition | Forms a protective layer on metal surfaces | lifechemicals.com |
| Advanced Materials | Building block for ionic liquids and whitening agents | lifechemicals.com |
| Catalysis (Potential) | Acts as a ligand for metal catalysts | mdpi.comresearchgate.net |
Future Research Directions and Outlook
Development of Novel Synthetic Pathways
Future research will likely prioritize the development of more efficient, sustainable, and versatile synthetic routes to 5-(1h-1,2,3-Triazol-1-yl)azepan-2-one (B6177841) and its analogues. While classical methods like the Huisgen 1,3-dipolar cycloaddition are foundational, modern approaches offer significant improvements. nih.gov Key areas of exploration include:
Green Chemistry Methodologies: The use of microwave-assisted synthesis and ultrasonic irradiation can dramatically reduce reaction times and improve yields. researchgate.net Exploring these techniques for the synthesis of triazole-caprolactam hybrids could lead to more environmentally friendly and scalable production methods.
Metal-Free Synthesis: To avoid potential toxicity from residual metal catalysts, developing metal-free cycloaddition reactions is a growing area of interest. Research into organocatalysts or thermal conditions for linking the triazole and caprolactam moieties will be a valuable pursuit.
Combinatorial Chemistry: Creating libraries of derivatives by varying substituents on both the triazole and caprolactam rings will be crucial for structure-activity relationship (SAR) studies. Future synthetic strategies should be amenable to high-throughput parallel synthesis to accelerate the discovery of potent and selective compounds.
| Synthetic Approach | Key Advantages | Future Research Focus |
| Click Chemistry (CuAAC) | High yield, high regioselectivity, mild conditions. nih.gov | Catalyst optimization, one-pot procedures. |
| Microwave/Ultrasound | Reduced reaction times, improved efficiency. | Application to caprolactam scaffolds, scalability. |
| Metal-Free Cycloaddition | Avoids metal catalyst contamination and toxicity. | Development of efficient organocatalysts. |
Advanced Computational Design for Targeted Ligands
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the interactions between a ligand and its biological target. acs.org For this compound, future computational efforts will be essential for designing targeted ligands with enhanced potency and selectivity.
Molecular Docking: This technique can predict the binding modes and affinities of triazole-caprolactam derivatives against a wide array of biological targets, such as enzymes or receptors. nih.govacs.org Future studies will use docking to screen virtual libraries of analogues against targets implicated in cancer, inflammation, or infectious diseases, prioritizing the most promising candidates for synthesis. researchgate.net
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can elucidate the structural and electronic properties of the molecule, helping to understand its reactivity and interaction capabilities. nih.govrsc.orgresearchgate.net These calculations can guide the design of derivatives with optimal electronic profiles for target binding.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding stability and conformational changes that occur upon interaction. acs.org This can be crucial for understanding the mechanism of action at a molecular level.
Broadening the Scope of Preclinical Biological Evaluation
While the specific biological activities of this compound are not yet widely documented, the known properties of its constituent scaffolds suggest a broad range of potential applications. A key future direction is a comprehensive preclinical evaluation program.
Anticancer Screening: Triazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and apoptosis induction. frontiersin.orgnih.gov The compound and its analogues should be screened against a diverse panel of cancer cell lines, such as those for lung, breast, and colon cancer, to identify potential therapeutic leads. nih.gov
Antimicrobial and Antifungal Assays: The triazole core is a hallmark of many successful antifungal drugs. mdpi.commdpi.com Therefore, evaluating this compound against clinically relevant fungal pathogens (e.g., Candida species) and bacteria is a high-priority research avenue. nih.gov
Neurological and Inflammatory Targets: Recent studies have identified azepan-2-one (B1668282) derivatives as potent and selective agonists for the cannabinoid type 2 (CB2) receptor, a key target for treating inflammatory pain without psychoactive side effects. researchgate.netnih.govfigshare.com Investigating the activity of this compound at CB2 and other neurological receptors is a promising area for exploration.
| Evaluation Area | Potential Targets/Models | Rationale |
| Oncology | NCI-60 cell line panel, specific kinases, apoptosis assays. | Triazole hybrids are known anticancer agents. nih.govresearchgate.net |
| Infectious Disease | Fungal strains (Candida, Aspergillus), bacterial strains (Gram-positive/negative). | The 1,2,4-triazole (B32235) is a classic antifungal pharmacophore. mdpi.com |
| Inflammatory Pain | Cannabinoid CB2 receptor binding and functional assays. | Azepan-2-one scaffold has shown activity at CB2 receptors. researchgate.netnih.gov |
Exploration of New Therapeutic Areas Based on Scaffold Properties
The unique combination of the triazole and caprolactam rings offers opportunities beyond the most common applications. The structural properties of the scaffold itself—such as its ability to act as a stable linker or mimic other functional groups—can guide exploration into novel therapeutic areas. researchgate.netresearchgate.net
Future research could investigate this molecular scaffold for activity in areas such as:
Antiviral Therapy: Triazole rings are present in some antiviral medications. researchgate.net
Neurodegenerative Diseases: The ability to design targeted ligands could be applied to enzymes or receptors involved in conditions like Alzheimer's disease. nih.gov
Metabolic Disorders: The structural versatility allows for the design of compounds that could potentially interact with metabolic enzymes.
Synergistic Approaches with Other Active Pharmacophores
The strategy of creating hybrid molecules by linking two or more distinct pharmacophores is a powerful approach in modern drug design. mdpi.com This can lead to compounds with dual mechanisms of action, improved potency, or the ability to overcome drug resistance. nih.govnih.gov The 1,2,3-triazole ring is an ideal linker for this purpose due to its synthetic accessibility and chemical stability. researchgate.netresearchgate.net
Future directions will involve creating hybrid compounds where the this compound scaffold is covalently linked to other known pharmacophores, such as:
Quinolone antibiotics: To create novel antibacterial agents. mdpi.com
Coumarin derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties. researchgate.net
Amino acid fragments: To potentially enhance cellular uptake or target specific enzymes. mdpi.com
Existing drug molecules: To create conjugates that may exhibit synergistic effects or multi-target activity.
Mechanistic Elucidation of Biological Actions at a Deeper Molecular Level
Should initial screenings identify significant biological activity, a critical future step will be to unravel the precise molecular mechanism of action. This goes beyond identifying the primary target and involves understanding the downstream cellular consequences of the drug-target interaction.
Key research activities would include:
Target Identification and Validation: Using techniques like proteomics and chemical biology to confirm the direct binding targets of the compound within the cell.
Enzymatic and Functional Assays: Quantifying the inhibitory or activating effects on specific enzymes or receptors. For example, if found to be an antifungal, its effect on fungal cytochrome P450 enzymes would be investigated. mdpi.com
Cellular Pathway Analysis: Studying the compound's effect on signaling pathways, cell cycle progression, and the induction of apoptosis or autophagy to understand how it exerts its effects at a cellular level. frontiersin.orgnih.gov A deeper understanding of these mechanisms is crucial for optimizing the lead compound and predicting its therapeutic efficacy and potential side effects. symbiosisonlinepublishing.com
Q & A
Q. What are the recommended synthetic routes for 5-(1H-1,2,3-Triazol-1-yl)azepan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of azepan-2-one precursors followed by regioselective 1,2,3-triazole introduction via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Precursor activation (e.g., introducing azide groups on azepan-2-one derivatives).
- Controlled temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions .
- Purification via column chromatography or recrystallization.
Automated flow reactors can enhance scalability and reproducibility by maintaining consistent reaction parameters .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm triazole and azepan ring connectivity and stereochemistry .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretch (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How does the triazole ring influence the compound's electronic properties and reactivity?
- Methodological Answer : The 1,2,3-triazole moiety introduces a conjugated system, enhancing electron delocalization. This affects:
- Acid-Base Behavior : Triazole's nitrogen atoms act as weak bases, influencing solubility in polar solvents .
- Reactivity : Participates in hydrogen bonding and π-π stacking, critical for interactions with biological targets. Computational studies (e.g., DFT) can quantify electron density distribution .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to isolate compound-specific effects .
- Dose-Response Curves : Use multiple concentrations to assess linearity and threshold effects .
- Replication : Independent validation across labs with shared protocols .
Q. What computational strategies are effective for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina to model binding affinities with proteins (e.g., kinases, receptors) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict modifications for enhanced efficacy .
- MD Simulations : Assess binding stability over time using GROMACS or AMBER .
Q. How can degradation pathways of this compound be analyzed under environmental or physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat, light, pH extremes, and oxidizers (e.g., H₂O₂). Monitor via LC-MS to identify breakdown products .
- Environmental Fate Modeling : Use software like EPI Suite to predict biodegradation and bioaccumulation potential .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Cu(I) for CuAAC (e.g., Ru-based catalysts) to reduce metal contamination .
- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy to monitor reaction progress in real time .
- Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) for polymorph control .
Q. How can in vitro assays be designed to evaluate the compound's therapeutic potential against specific diseases?
- Methodological Answer :
- Target Selection : Prioritize targets linked to the compound's structural analogs (e.g., Bcl-2 proteins for apoptosis studies) .
- High-Throughput Screening (HTS) : Use 96-well plates with fluorescence/absorbance readouts for rapid activity profiling .
- Cytotoxicity Controls : Include healthy cell lines (e.g., HEK293) to assess selectivity .
Q. What methodologies assess the compound's stability under varying storage conditions?
- Methodological Answer :
Q. How do structural modifications to the azepan or triazole moieties alter pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
